molecular formula C11H9FN2O2 B6274010 2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide CAS No. 2089257-38-3

2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Cat. No.: B6274010
CAS No.: 2089257-38-3
M. Wt: 220.2
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Description

2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring, a methyl group attached to the nitrogen atom, and an oxoacetamide group at the 2nd position

Preparation Methods

The synthesis of 2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves multi-step reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 6-fluoroindole and N-methylglycine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.

    Procedure: The 6-fluoroindole is first reacted with N-methylglycine to form an intermediate, which is then subjected to further reactions to introduce the oxoacetamide group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic applications. It is being explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

2-(6-fluoro-1H-indol-3-yl)-N-methyl-2-oxoacetamide can be compared with other similar compounds, such as:

    2-(6-fluoro-1H-indol-3-yl)-2-oxoacetic acid: This compound has a similar structure but lacks the N-methyl group. It exhibits different chemical and biological properties due to the absence of the methyl group.

    2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-pyridin-3-ylacetamide: This compound has a pyridinyl group instead of the N-methyl group, leading to variations in its reactivity and biological activity.

    (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has a different substitution pattern on the indole ring and exhibits distinct biological activities, particularly in cancer research.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

2089257-38-3

Molecular Formula

C11H9FN2O2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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